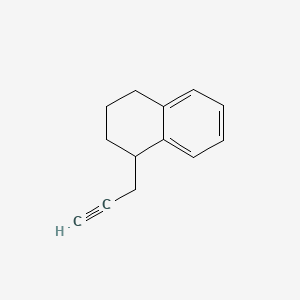
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a tetrahydronaphthalene ring system. Propargylamines are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another approach includes the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions, which involve the reaction of cyclohexanone, amines, and alkynes under copper(II) chloride catalysis .
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen can be performed in the absence of an external photosensitizer, resulting in the formation of formamides . The compound can also participate in cyclocondensation reactions with phenyl isothiocyanate, leading to the formation of benzimidazole derivatives .
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications. It is used as a synthon in Sonogashira cross-coupling reactions, which are essential in the synthesis of various organic compounds . Additionally, the compound’s derivatives have been studied for their biological activities, including anticancer, antifungal, and antiviral properties . The compound’s ability to act as a mechanistic and irreversible inhibitor of enzymes like ammonia monooxygenase makes it valuable in agricultural applications as a nitrification inhibitor .
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through energy transfer and single electron transfer pathways. For example, in the visible-light-induced oxidative formylation reaction, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . While these compounds share the propargyl group, they differ in their structural frameworks and specific applications. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibit prominent anticancer activity, whereas this compound is more versatile in its applications, ranging from organic synthesis to agricultural uses.
Properties
Molecular Formula |
C13H14 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-4,7,10-11H,5-6,8-9H2 |
InChI Key |
QPJPRDXFDABKBS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















